molecular formula C12H19ClF2N4O2S B6682244 N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride

Cat. No.: B6682244
M. Wt: 356.82 g/mol
InChI Key: XYTLWJYJOOQVEX-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic ring system and a pyrazole moiety, making it an interesting subject for research in chemistry and pharmacology.

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O2S.ClH/c13-12(14)7-18-6-11(5-15-18)21(19,20)17-10-3-8-1-2-9(4-10)16-8;/h5-6,8-10,12,16-17H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTLWJYJOOQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)NS(=O)(=O)C3=CN(N=C3)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic ring system. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic and pyrazole-containing molecules, such as:

  • N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
  • N-(8-azabicyclo[3.2.1]octan-3-yl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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